molecular formula C26H18N4O8S B400566 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide

4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B400566
M. Wt: 546.5g/mol
InChI Key: ZLHXBNYEJPOLQP-UHFFFAOYSA-N
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Description

4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[de]isoquinoline core with nitro and sulfonamide functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isoquinoline core, followed by the introduction of nitro groups through nitration reactions. The final step involves the sulfonation of the aromatic ring and the coupling with the dimethylphenylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could produce nitroso compounds.

Scientific Research Applications

4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
  • 1,3-Dioxo-1H,3H-benzo[de]isochromene-6-sulfonic acid

Uniqueness

4-(6,7-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3,4-dimethylphenyl)benzenesulfonamide is unique due to its combination of nitro and sulfonamide functional groups on a benzo[de]isoquinoline core. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill.

Properties

Molecular Formula

C26H18N4O8S

Molecular Weight

546.5g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-(6,7-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzenesulfonamide

InChI

InChI=1S/C26H18N4O8S/c1-14-3-4-16(13-15(14)2)27-39(37,38)18-7-5-17(6-8-18)28-25(31)19-9-11-21(29(33)34)24-22(30(35)36)12-10-20(23(19)24)26(28)32/h3-13,27H,1-2H3

InChI Key

ZLHXBNYEJPOLQP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C(C5=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C3=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=CC=C(C5=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C3=O)C

Origin of Product

United States

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